molecular formula C18H25N3O4 B4998090 1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine

1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B4998090
M. Wt: 347.4 g/mol
InChI Key: MJHLWSCEZYHYJA-UHFFFAOYSA-N
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Description

1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 1,3-benzodioxole to introduce the nitro group, followed by a series of reactions to attach the piperidine moiety. The reaction conditions often include the use of strong acids for nitration and various catalysts for subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The nitro group and piperidine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • α-Methyl-6-nitro-1,3-benzodioxole-5-methanol
  • α-Methyl-6-nitropiperonyl Alcohol

Uniqueness

1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine is unique due to the combination of its structural features, including the benzodioxole ring, nitro group, and piperidine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c22-21(23)16-11-18-17(24-13-25-18)10-14(16)12-19-8-4-15(5-9-19)20-6-2-1-3-7-20/h10-11,15H,1-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHLWSCEZYHYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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